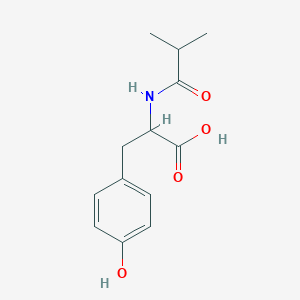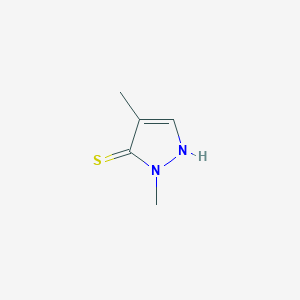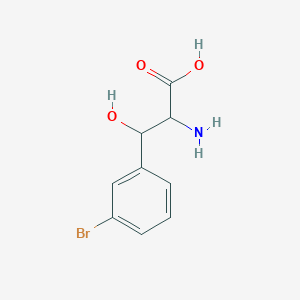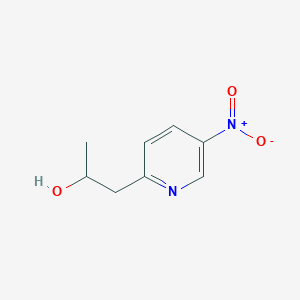![molecular formula C8H8ClN3O B13559321 6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C7H7ClN3O. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with chlorinating and methylating agents. One common method includes the use of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine as an intermediate, which is then subjected to methoxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-b]pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: This compound is structurally similar and can be used as an intermediate in the synthesis of 6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine.
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8ClN3O |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8ClN3O/c1-5-4-12-8(10-5)6(13-2)3-7(9)11-12/h3-4H,1-2H3 |
InChI-Schlüssel |
VEEUQXDMHYXDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)













